N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide SCH 202676 is a reversible inhibitor of both agonist and antagonist binding to diverse G protein-coupled receptors (GPCRs). It blocks the binding of radiolabeled ligands to human opioid, adrenergic, muscarinic, dopaminergic, adenosine, and purinergic receptors. It displays IC50 values of 0.1 to 1.8 µM for modulating ligand binding. SCH 202676 may modulate GPCRs via thiol modification.
Brand Name: Vulcanchem
CAS No.: 265980-25-4
VCID: VC20808684
InChI: InChI=1S/C15H13N3S.BrH/c1-16-15-17-14(12-8-4-2-5-9-12)18(19-15)13-10-6-3-7-11-13;/h2-11H,1H3;1H
SMILES: CNC1=NC(=[N+](S1)C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Molecular Formula: C15H14BrN3S
Molecular Weight: 348.3 g/mol

N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide

CAS No.: 265980-25-4

Cat. No.: VC20808684

Molecular Formula: C15H14BrN3S

Molecular Weight: 348.3 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide - 265980-25-4

Specification

Description SCH 202676 is a reversible inhibitor of both agonist and antagonist binding to diverse G protein-coupled receptors (GPCRs). It blocks the binding of radiolabeled ligands to human opioid, adrenergic, muscarinic, dopaminergic, adenosine, and purinergic receptors. It displays IC50 values of 0.1 to 1.8 µM for modulating ligand binding. SCH 202676 may modulate GPCRs via thiol modification.
CAS No. 265980-25-4
Molecular Formula C15H14BrN3S
Molecular Weight 348.3 g/mol
IUPAC Name N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide
Standard InChI InChI=1S/C15H13N3S.BrH/c1-16-15-17-14(12-8-4-2-5-9-12)18(19-15)13-10-6-3-7-11-13;/h2-11H,1H3;1H
Standard InChI Key YJYGOWVFDGULLL-UHFFFAOYSA-N
SMILES CNC1=NC(=[N+](S1)C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Canonical SMILES CN=C1N=C(N(S1)C2=CC=CC=C2)C3=CC=CC=C3.Br
Appearance Assay:≥95%A crystalline solid

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